4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
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Description
4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C14H7ClF4N2 and its molecular weight is 314.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It’s involved in reactions such as catalytic protodeboronation of pinacol boronic esters and defluorinative annulation of (trifluoromethyl)alkenes . These reactions involve complex interactions with other molecules, leading to significant changes in their structure and properties.
Biochemical Pathways
Its involvement in organic synthesis suggests that it can influence a variety of biochemical pathways, depending on the specific reaction conditions and the other molecules involved .
Result of Action
Its use in organic synthesis suggests that it can cause significant changes in the structure and properties of other molecules .
Action Environment
Like other chemicals used in organic synthesis, its behavior is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4N2/c15-12-9-5-11(7-1-3-8(16)4-2-7)21-13(9)20-6-10(12)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUOOLDEBSLIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C(=CN=C3N2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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